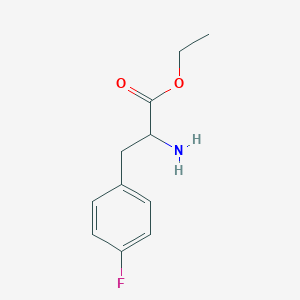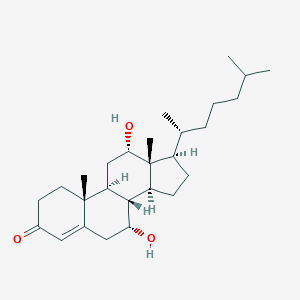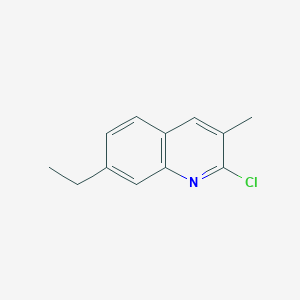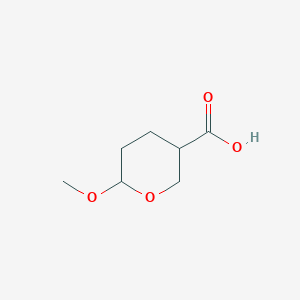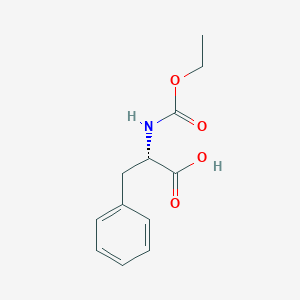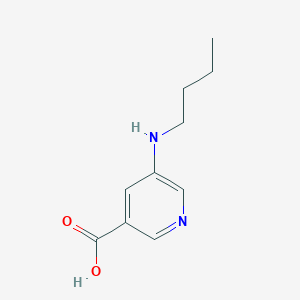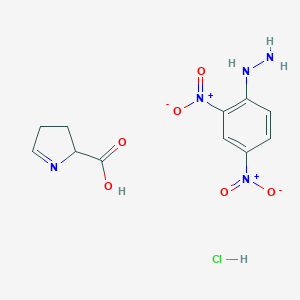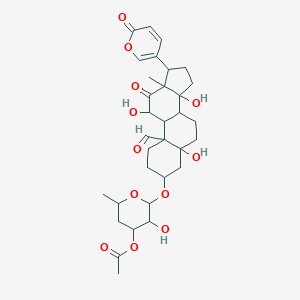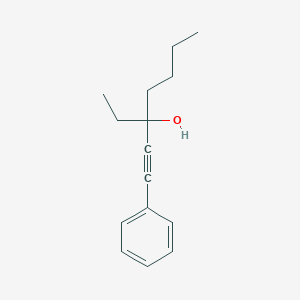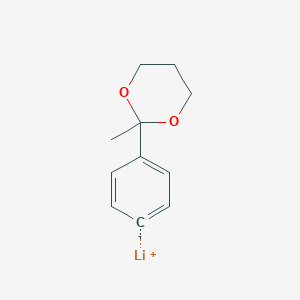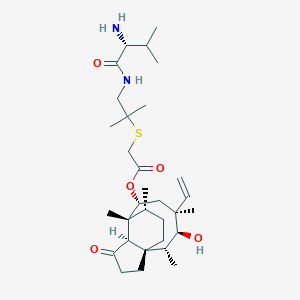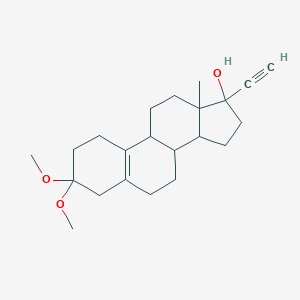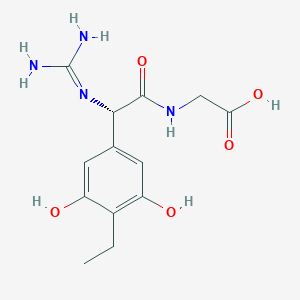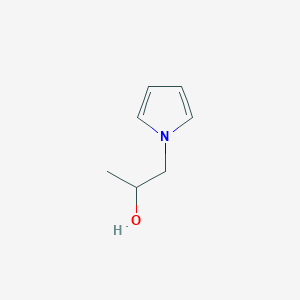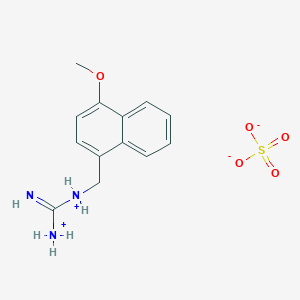
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. MNNG is a mutagenic agent that has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms.
Mecanismo De Acción
MNNG induces mutations in DNA by alkylating the purine bases, primarily guanine. The alkylation of guanine leads to the formation of O6-methylguanine, which mispairs with thymine during DNA replication, leading to a mutation. The mispairing of O6-methylguanine with thymine is the primary mechanism by which MNNG induces mutations in DNA.
Efectos Bioquímicos Y Fisiológicos
MNNG has been shown to induce a wide range of biochemical and physiological effects in various organisms. In bacteria, MNNG induces the SOS response, which is a DNA damage response that leads to the induction of DNA repair genes. In mammalian cells, MNNG induces apoptosis, which is a programmed cell death response that is triggered by DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNNG is a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis in various organisms. Its ability to induce mutations in DNA allows researchers to study the effects of DNA damage on gene expression and protein synthesis. However, MNNG has some limitations for lab experiments. Its mutagenic activity can be difficult to control, and its effects on cells can be variable depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on MNNG. One area of research is the development of new methods for controlling its mutagenic activity. Another area of research is the study of the long-term effects of MNNG exposure on organisms, including the potential for carcinogenesis. Additionally, MNNG could be used in combination with other mutagenic agents to study the effects of multiple DNA damage events on cells.
Métodos De Síntesis
MNNG is synthesized by the reaction of 4-methoxy-1-naphthalenemethyl chloride with guanidine sulfate. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified by recrystallization from water.
Aplicaciones Científicas De Investigación
MNNG has been widely used in scientific research to induce mutations in DNA. It has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms, including bacteria, yeast, and mammalian cells. MNNG has also been used to study the effects of DNA damage on gene expression and protein synthesis.
Propiedades
Número CAS |
101517-09-3 |
|---|---|
Nombre del producto |
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate |
Fórmula molecular |
C13H17N3O5S |
Peso molecular |
327.36 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[(4-methoxynaphthalen-1-yl)methyl]azanium;sulfate |
InChI |
InChI=1S/C13H15N3O.H2O4S/c1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |
Clave InChI |
UTKYHUMQCYYUGO-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Sinónimos |
(azaniumylcarbonimidoyl)-[(4-methoxynaphthalen-1-yl)methyl]azanium sul fate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



